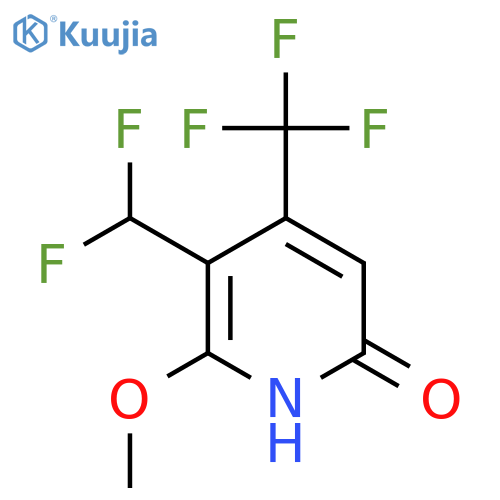Cas no 1807126-18-6 (3-(Difluoromethyl)-6-hydroxy-2-methoxy-4-(trifluoromethyl)pyridine)

1807126-18-6 structure
商品名:3-(Difluoromethyl)-6-hydroxy-2-methoxy-4-(trifluoromethyl)pyridine
CAS番号:1807126-18-6
MF:C8H6F5NO2
メガワット:243.130759716034
CID:4887181
3-(Difluoromethyl)-6-hydroxy-2-methoxy-4-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-(Difluoromethyl)-6-hydroxy-2-methoxy-4-(trifluoromethyl)pyridine
-
- インチ: 1S/C8H6F5NO2/c1-16-7-5(6(9)10)3(8(11,12)13)2-4(15)14-7/h2,6H,1H3,(H,14,15)
- InChIKey: TUDSACDSPNLMBG-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(NC(C=C1C(F)(F)F)=O)OC)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 369
- トポロジー分子極性表面積: 38.3
- 疎水性パラメータ計算基準値(XlogP): 1
3-(Difluoromethyl)-6-hydroxy-2-methoxy-4-(trifluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029030006-250mg |
3-(Difluoromethyl)-6-hydroxy-2-methoxy-4-(trifluoromethyl)pyridine |
1807126-18-6 | 95% | 250mg |
$931.00 | 2022-03-31 | |
| Alichem | A029030006-1g |
3-(Difluoromethyl)-6-hydroxy-2-methoxy-4-(trifluoromethyl)pyridine |
1807126-18-6 | 95% | 1g |
$3,155.55 | 2022-03-31 | |
| Alichem | A029030006-500mg |
3-(Difluoromethyl)-6-hydroxy-2-methoxy-4-(trifluoromethyl)pyridine |
1807126-18-6 | 95% | 500mg |
$1,836.65 | 2022-03-31 |
3-(Difluoromethyl)-6-hydroxy-2-methoxy-4-(trifluoromethyl)pyridine 関連文献
-
Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
-
Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551
-
Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
-
Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
-
Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
1807126-18-6 (3-(Difluoromethyl)-6-hydroxy-2-methoxy-4-(trifluoromethyl)pyridine) 関連製品
- 61549-49-3(9-Decenenitrile)
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
